molecular formula C21H26ClN3O3 B300154 3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide

3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide

Cat. No. B300154
M. Wt: 403.9 g/mol
InChI Key: OBFHWZIXDRMTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It is also known by the name LGD-4033. SARMs are a group of drugs that are being developed for their potential use in the treatment of several medical conditions such as muscle wasting, osteoporosis, and hypogonadism. LGD-4033 is one of the most promising SARMs due to its high selectivity for androgen receptors and its ability to promote muscle growth without causing the side effects associated with anabolic steroids.

Mechanism of Action

LGD-4033 works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. Unlike anabolic steroids, LGD-4033 does not bind to androgen receptors in other tissues such as the prostate, liver, and skin, which reduces the risk of side effects.
Biochemical and Physiological Effects:
LGD-4033 has been shown to increase muscle mass and strength, improve bone density, and decrease body fat in animal studies and clinical trials. It also has the potential to improve physical function and quality of life in individuals with muscle wasting and other medical conditions.

Advantages and Limitations for Lab Experiments

The advantages of using LGD-4033 in lab experiments include its high selectivity for androgen receptors, its ability to promote muscle growth without causing significant side effects, and its potential use in the treatment of several medical conditions. The limitations of using LGD-4033 in lab experiments include the need for further research to fully understand its safety and efficacy, as well as the potential for abuse and misuse.

Future Directions

There are several future directions for the research and development of LGD-4033. These include further clinical trials to evaluate its safety and efficacy in the treatment of muscle wasting, osteoporosis, and hypogonadism. Other potential applications of LGD-4033 include its use in the treatment of age-related muscle loss, cancer cachexia, and other medical conditions. Additionally, further research is needed to fully understand the long-term effects of LGD-4033 on the body and its potential for abuse and misuse.

Synthesis Methods

The synthesis of LGD-4033 involves several steps, including the condensation of 4-propylphenol with 3-chloroaniline to form 2-(4-propylphenoxy)aniline. This intermediate is then reacted with 4-(aminomethyl)benzoic acid to form the amide derivative. The final step involves the coupling of the amide derivative with 3-(4-chloro-3-trifluoromethylphenyl)propanoic acid to form LGD-4033.

Scientific Research Applications

LGD-4033 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of muscle wasting and other medical conditions. In animal studies, LGD-4033 has been shown to increase muscle mass and strength without causing significant side effects. Clinical trials have also shown promising results, with LGD-4033 being well-tolerated and effective in increasing lean body mass and improving physical function in older adults with sarcopenia.

properties

Product Name

3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]-N-[2-(4-propylphenoxy)ethyl]propanamide

InChI

InChI=1S/C21H26ClN3O3/c1-2-4-16-7-9-19(10-8-16)28-14-13-23-20(26)11-12-24-21(27)25-18-6-3-5-17(22)15-18/h3,5-10,15H,2,4,11-14H2,1H3,(H,23,26)(H2,24,25,27)

InChI Key

OBFHWZIXDRMTLL-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.